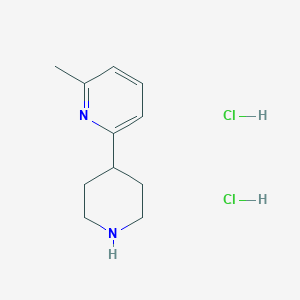

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDFVNIKRPNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-(piperidin-4-yl)pyridine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified pyridine or piperidine derivatives .

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors . The compound can bind to these receptors and modulate their activity, leading to various physiological effects . The pathways involved in its mechanism of action include signal transduction pathways that are critical for neurotransmission .

Comparison with Similar Compounds

Key Structural Analogues

The following table highlights structural and pharmacological differences between 2-methyl-6-(piperidin-4-yl)pyridine dihydrochloride and related compounds:

Pharmacological and Functional Insights

- Receptor Selectivity: Compounds like SIB-1893 and MPEP are selective, noncompetitive mGluR5 antagonists with submicromolar IC₅₀ values, attributed to their hydrophobic aromatic substituents (e.g., phenylethenyl) at the pyridine C6 position . In contrast, 2-methyl-6-(piperidin-4-yl)pyridine dihydrochloride replaces the aromatic group with a piperidine ring, which may alter receptor binding kinetics and selectivity. Piperidine derivatives often exhibit enhanced solubility and blood-brain barrier penetration, but their mGluR5 affinity remains uncharacterized . CPCCOEt, a chromen-based mGluR1 antagonist, demonstrates that noncompetitive inhibition can occur via transmembrane domain interactions (e.g., Thr815/Ala818 residues in mGluR1) . The piperidine group in the target compound could similarly modulate receptor signaling through steric or allosteric effects.

- The carboxamide derivative (N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride) introduces hydrogen-bonding capacity, which could enhance target engagement but may also affect metabolic stability .

Biological Activity

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Research indicates that 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its utility in combating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

- Neurological Effects : As a piperidine derivative, it may interact with neurotransmitter systems, which could have implications for treating neurological disorders .

The mechanism by which 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride exerts its biological effects involves:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For instance, it could inhibit certain enzymes involved in metabolic pathways.

- Cell Signaling Pathways : It is hypothesized that the compound affects signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride demonstrated:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate a promising profile for the compound as an antimicrobial agent .

Anticancer Potential

In vitro studies have shown that 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may be effective in targeting specific cancer types through distinct pathways .

Comparative Analysis with Related Compounds

The biological activity of 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride can be contrasted with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Methyl-6-(piperidin-3-yl)pyridine | Moderate | Low |

| 2-Hydroxy-6-methylpyridine | Low | Moderate |

| 2-Methyl-6-(piperidin-4-yl)pyridine | High | High |

This comparison highlights the unique efficacy of 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride in both antimicrobial and anticancer contexts .

Future Directions and Research Opportunities

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound could enhance its therapeutic potential.

- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and long-term effects of treatment.

- Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents may yield synergistic effects, particularly in cancer treatment.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-methyl-6-(piperidin-4-yl)pyridine dihydrochloride?

Methodological Answer:

The synthesis typically involves coupling 4-methylpiperidine with a pyridine derivative (e.g., 3-chloropyridine) under basic conditions. Key steps include:

- Reagents: Sodium hydride or potassium carbonate as a base to deprotonate intermediates .

- Reaction Conditions: Temperature control (often 80–100°C) and inert atmosphere (N₂ or Ar) to prevent side reactions .

- Purification: Acidification with HCl to form the dihydrochloride salt, followed by recrystallization or column chromatography to achieve >95% purity .

- Validation: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .

Advanced: How can researchers optimize reaction parameters to resolve low yields in the final coupling step?

Methodological Answer:

Low yields often arise from incomplete coupling or side reactions. Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while dichloromethane may reduce unwanted byproducts .

- Catalysis: Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents can accelerate reactions .

- pH Monitoring: Maintaining pH 7–9 prevents premature protonation of intermediates .

- Kinetic Studies: Use in-situ FTIR or HPLC to track reaction progress and identify bottlenecks .

Basic: What analytical techniques are most reliable for validating the purity and structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR: Confirms the presence of the piperidine (δ 1.5–3.0 ppm) and pyridine (δ 7.0–8.5 ppm) moieties .

- Mass Spectrometry: HRMS should match the theoretical molecular weight (292.2 g/mol for C₁₂H₁₇N₃O·2HCl) within 5 ppm .

- X-ray Crystallography: Provides definitive structural confirmation if single crystals are obtainable .

- HPLC-PDA: Purity >98% is achievable using a C18 column with 0.1% TFA in water/acetonitrile gradients .

Advanced: How should researchers address contradictory biological activity data across different assays?

Methodological Answer:

Discrepancies may arise from assay conditions or compound stability. Mitigation steps:

- Solubility Testing: Verify solubility in assay buffers (e.g., PBS, DMSO) using nephelometry; poor solubility can yield false negatives .

- Stability Profiling: Conduct LC-MS at 37°C to check for degradation over time .

- Dose-Response Curves: Use a wide concentration range (nM–mM) to account for varying receptor affinities .

- Control Experiments: Include known agonists/antagonists (e.g., donepezil analogues for acetylcholinesterase assays) to validate assay conditions .

Advanced: What computational methods can predict the compound’s reactivity for targeted derivatization?

Methodological Answer:

Quantum chemical calculations and cheminformatics tools are indispensable:

- Reaction Path Search: Density functional theory (DFT) optimizes transition states for oxidation or substitution reactions (e.g., using Gaussian or ORCA) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., serotonin receptors) .

- Machine Learning: Train models on PubChem or ChEMBL data to predict viable derivatives with enhanced activity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C under desiccant to prevent hygroscopic degradation .

Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

Methodological Answer:

- pKa Determination: Use potentiometric titration with a GLpKa instrument; compare results with predicted values from ACD/Labs software .

- Solubility Reassessment: Perform shake-flask experiments in buffered solutions at physiological pH (7.4) .

- Cross-Validation: Compare data with PubChem (CID 53255598) or ECHA entries to identify outliers .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.